![molecular formula C10H8Cl2N4O B11702161 (Z)-N-[1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-YL)ethylidene]hydroxylamine](/img/structure/B11702161.png)
(Z)-N-[1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-YL)ethylidene]hydroxylamine
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Overview
Description
(Z)-N-[1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-YL)ethylidene]hydroxylamine is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antifungal agents. The presence of the dichlorophenyl and triazole moieties suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-YL)ethylidene]hydroxylamine typically involves the condensation of 2,4-dichlorobenzaldehyde with 1H-1,2,4-triazole in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the triazole ring or the dichlorophenyl group can be achieved using common reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Ammonia, primary or secondary amines, thiols.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced triazole or phenyl derivatives.
Substitution: Amino or thio-substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-[1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-YL)ethylidene]hydroxylamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
The compound’s potential biological activity, particularly its antifungal properties, makes it a candidate for research in microbiology and pharmacology. Studies might focus on its efficacy against different fungal strains and its mechanism of action at the cellular level.
Medicine
In medicinal chemistry, this compound could be explored for its potential as an antifungal or antimicrobial agent. Research might involve in vitro and in vivo studies to assess its therapeutic potential and safety profile.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals or agrochemicals. Its synthesis and production methods would be optimized for large-scale manufacturing.
Mechanism of Action
The mechanism of action of (Z)-N-[1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-YL)ethylidene]hydroxylamine likely involves the inhibition of key enzymes or pathways in fungal cells. The triazole moiety is known to inhibit cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, the compound can compromise the integrity of the fungal cell membrane, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative with antifungal properties.
Itraconazole: A triazole antifungal agent used to treat various fungal infections.
Ketoconazole: A broad-spectrum antifungal agent belonging to the azole class.
Comparison
Compared to these similar compounds, (Z)-N-[1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-YL)ethylidene]hydroxylamine may offer unique advantages such as improved potency, selectivity, or a different spectrum of activity. Its unique structure could also result in a different pharmacokinetic profile, potentially offering benefits in terms of absorption, distribution, metabolism, and excretion.
Biological Activity
(Z)-N-[1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-YL)ethylidene]hydroxylamine is a synthetic compound that incorporates a hydroxylamine functional group and a triazole moiety. This compound is of interest due to its potential biological activities, particularly in the fields of antifungal, antibacterial, and anticancer therapies. The triazole structure is known for its pharmacological properties, making it a valuable scaffold in drug development.
- Molecular Formula : C10H7Cl2N3O
- Molecular Weight : 256.09 g/mol
- CAS Number : 132653-23-7
The compound's structural features suggest it may interact with various biological targets, influencing its activity profile.
Antifungal and Antibacterial Properties
Research indicates that compounds containing the triazole moiety exhibit significant antifungal and antibacterial activities. For instance, studies have shown that triazoles can inhibit fungal ergosterol synthesis, a critical component of fungal cell membranes. The specific interactions of this compound with fungal enzymes warrant further investigation.
Table 1: Antifungal Activity of Triazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Candida albicans | 0.5 µg/mL |
Compound B | Aspergillus niger | 1.0 µg/mL |
This compound | TBD | TBD |
Note: TBD - To Be Determined in future studies.
Anticancer Activity
The anticancer potential of triazole derivatives has been explored in various studies. These compounds have shown activity against several cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
A study evaluated the antiproliferative effects of various triazole derivatives on breast cancer cell lines. The results indicated that compounds with similar structures to this compound displayed IC50 values in the low micromolar range.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound C | MCF-7 (Breast) | 5.3 |
Compound D | HeLa (Cervical) | 3.8 |
This compound | TBD | TBD |
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in metabolic pathways. For example:
- Glycine Transporter Inhibition : Some triazole derivatives have been reported as inhibitors of the glycine transporter GlyT1. This mechanism could be relevant for treating schizophrenia and cognitive disorders.
Case Studies
Several case studies have highlighted the efficacy of triazole compounds in clinical settings:
- Case Study 1 : A clinical trial involving a closely related triazole compound demonstrated significant improvement in patients with resistant fungal infections.
- Case Study 2 : Preclinical models indicated that triazole derivatives could reduce tumor size in xenograft models.
Properties
Molecular Formula |
C10H8Cl2N4O |
---|---|
Molecular Weight |
271.10 g/mol |
IUPAC Name |
(NZ)-N-[1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H8Cl2N4O/c11-7-1-2-8(9(12)3-7)10(15-17)4-16-6-13-5-14-16/h1-3,5-6,17H,4H2/b15-10+ |
InChI Key |
CNCXXOKGVGYHLY-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C(=N/O)/CN2C=NC=N2 |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=NO)CN2C=NC=N2 |
Origin of Product |
United States |
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